2,4,6-Trimethyl-1,3,5-triazine

Covalent Organic Frameworks Aldol Condensation Porous Materials

2,4,6-Trimethyl-1,3,5-triazine (TMT) is the mandatory building block for vinylene‑linked 2D COFs. Its acidic methyl protons (pKa ~3.41) enable base‑catalyzed aldol condensation with aryl dialdehydes, yielding crystalline frameworks with BET surface areas reaching 1341 m²·g⁻¹. Unlike generic triazines (triphenyltriazine, cyanuric chloride), TMT uniquely allows one‑pot COF synthesis via in situ acetonitrile trimerization. Also essential for D‑π‑A NLO chromophores and photochemical H₂ evolution. Insist on ≥98% HPLC purity to safeguard framework crystallinity and reproducible device performance.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 823-94-9
Cat. No. B3029894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethyl-1,3,5-triazine
CAS823-94-9
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCC1=NC(=NC(=N1)C)C
InChIInChI=1S/C6H9N3/c1-4-7-5(2)9-6(3)8-4/h1-3H3
InChIKeyLASVAZQZFYZNPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethyl-1,3,5-triazine (CAS 823-94-9) Procurement Guide: Core Identity and Differentiated Value Proposition


2,4,6-Trimethyl-1,3,5-triazine (CAS 823-94-9), also designated trimethyl-s-triazine or TMT, is a C3-symmetric, aromatic 1,3,5-triazine bearing methyl substituents at the 2-, 4-, and 6-positions . With molecular formula C₆H₉N₃ and molecular weight 123.16 g·mol⁻¹, it exists as a white to light yellow crystalline solid with a melting point of 59–60 °C and a boiling point of 154–156 °C (at 750 Torr) [1]. The electron-deficient triazine ring, combined with the three terminal methyl groups exhibiting enhanced C–H acidity (predicted pKa 3.41 ± 0.10), endows TMT with a dual reactivity profile—aromatic electrophilicity plus carbanion-mediated condensation chemistry—that is absent in widely used triazine alternatives such as 2,4,6-triphenyl-1,3,5-triazine, cyanuric chloride, or melamine [2].

Why 2,4,6-Trimethyl-1,3,5-triazine Cannot Be Replaced by Other Triazine Derivatives in Key Applications


Generic substitution among 1,3,5-triazine derivatives is precluded by fundamentally divergent reactivity mechanisms. 2,4,6-Trimethyl-1,3,5-triazine possesses acidic terminal methyl C–H bonds (predicted pKa ~3.41) that undergo base-mediated deprotonation to yield a resonance-stabilized carbanion capable of aldol-type condensation with aldehydes [1]. In contrast, 2,4,6-triphenyl-s-triazine lacks any α-hydrogens and cannot engage in such condensation chemistry; cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) reacts exclusively through nucleophilic aromatic substitution at the ring carbons rather than through side-chain carbanion intermediates; and hexahydro-1,3,5-trimethyl-s-triazine (MMA-triazine) is a saturated, non-aromatic heterocycle with entirely different conformational and electronic properties (mp −27 °C, pKa ~6.50) [2]. These mechanistic and structural differences mean that performance data, synthetic protocols, and application suitability cannot be extrapolated across this compound class. The quantitative evidence below establishes exactly where TMT provides distinct, measurable advantages.

2,4,6-Trimethyl-1,3,5-triazine: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Vinylene-Linked Covalent Organic Framework (COF) Construction: Exclusive Reactivity of TMT Versus 2,4,6-Triphenyl-s-triazine

2,4,6-Trimethyl-1,3,5-triazine (TMT) is the only common triazine building block capable of forming vinylene-linked COFs via base-catalyzed aldol condensation, because its acidic terminal methyl protons (predicted pKa ~3.41) can be abstracted to generate a resonance-stabilized carbanion [1]. 2,4,6-Triphenyl-s-triazine (TPT), a widely used triazine core, completely lacks α-hydrogens and is unreactive under identical aldol conditions, precluding its use in this application class. The resulting V-COF-1 (from TMT + terephthalaldehyde) achieves a BET surface area of 1341 m²·g⁻¹, and V-COF-2 (from TMT + 1,3,5-tris(p-formylphenyl)benzene) achieves 627 m²·g⁻¹ [1].

Covalent Organic Frameworks Aldol Condensation Porous Materials

Physical Form and Processing Advantage: Melting Point of TMT vs. 2,4,6-Triphenyl-s-triazine and Cyanuric Chloride

2,4,6-Trimethyl-1,3,5-triazine exhibits a melting point of 59–60 °C, which is substantially lower than that of 2,4,6-triphenyl-1,3,5-triazine (mp 231–236 °C) and cyanuric chloride (mp 145–148 °C), and moderately lower than unsubstituted s-triazine (mp 81–83 °C) [1][2]. This places TMT in a uniquely convenient processing window: it can be melted with mild heating (e.g., a water bath) to obtain a homogeneous liquid for solvent-free reactions, melt-casting, or facile transfer, whereas triphenyltriazine requires temperatures exceeding 230 °C and cyanuric chloride requires temperatures above 145 °C—conditions that may degrade thermally sensitive co-reactants or substrates.

Process Chemistry Material Handling Physical Properties

Acidic Methyl C–H Reactivity: pKa and Carbanion Chemistry of TMT vs. Cyanuric Chloride and 2,4,6-Triphenyl-s-triazine

The three methyl groups of TMT are rendered acidic (predicted pKa 3.41 ± 0.10) by the electron-withdrawing effect of the triazine ring, enabling deprotonation by bases such as hydroxide or carbonate to generate a resonance-stabilized carbanion [1]. This carbanion undergoes aldol/Knoevenagel condensation with aromatic aldehydes to yield 2,4,6-tristyryl-s-triazine derivatives quantitatively [1]. In mechanistic contrast, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) reacts via nucleophilic aromatic substitution at the electrophilic ring carbons—a fundamentally different pathway that produces substituted triazines with C–O, C–N, or C–S linkages rather than vinylene-extended π-systems [2]. 2,4,6-Triphenyl-s-triazine possesses no acidic protons and does not undergo carbanion-mediated condensation at all.

Synthetic Methodology C–H Acidity Knoevenagel Condensation

Direct Synthesis from Acetonitrile: One-Pot Trimerization Yield of TMT vs. Pre-formed Triazine Alternatives

2,4,6-Trimethyl-1,3,5-triazine can be generated in situ directly from acetonitrile—an inexpensive commodity solvent—via base-catalyzed cyclotrimerization, achieving yields of up to 90% per hour under optimized high-pressure conditions (80 °C, 14,000 kgf/cm², 1% diethylamine in methanol) [1]. This in situ generation has been exploited to telescope nitrile trimerization with subsequent aldol condensation in a single pot, producing crystalline COF-701 (BET surface area 736 m²·g⁻¹) directly from acetonitrile without isolation of the TMT intermediate [2]. In contrast, 2,4,6-triphenyl-s-triazine and other aryl-substituted triazines must be pre-synthesized, isolated, and purified before further use, adding steps, time, and solvent consumption.

Green Chemistry Process Intensification One-Pot Synthesis

Photochemical Hydrogen Generation: UV-Induced H₂ Evolution from TMT vs. Non-Photoresponsive Triazine Analogs

2,4,6-Trimethyl-1,3,5-triazine has been demonstrated to form hydrogen gas upon exposure to UV light, a photochemical property attributed to the combined electron-deficient and acidic character of the molecule . This photochemical H₂ generation is not reported for 2,4,6-triphenyl-s-triazine, cyanuric chloride, or melamine under comparable conditions. The unsubstituted s-triazine ring is known to participate in photoinduced hydrogen-atom abstraction from water [1], but the methyl-substituted derivative TMT exhibits a distinct photochemical pathway leading to direct H₂ evolution, which has prompted its investigation as a potential hydrogen storage material for fuel cell applications .

Photochemistry Hydrogen Storage Fuel Cell Materials

Optimal Procurement Scenarios for 2,4,6-Trimethyl-1,3,5-triazine Based on Quantitative Differentiation Evidence


Synthesis of Vinylene-Linked Covalent Organic Frameworks (V-COFs)

When the synthetic objective is a vinylene-linked 2D COF, 2,4,6-trimethyl-1,3,5-triazine (TMT) is the mandatory building block. Its acidic methyl protons enable base-catalyzed aldol condensation with aryl dialdehydes to form extended crystalline frameworks with BET surface areas reaching 1341 m²·g⁻¹ (V-COF-1) [1]. Neither 2,4,6-triphenyl-s-triazine nor cyanuric chloride can participate in this condensation chemistry. Procurement of TMT with high purity (>95% by HPLC) is essential, as residual impurities can interfere with framework crystallinity.

One-Pot COF Manufacturing Directly from Acetonitrile Feedstock

For process-intensified COF production, TMT enables a telescoped sequence wherein acetonitrile is trimerized in situ to generate TMT (up to 90% yield per hour at high pressure) followed directly by aldol condensation with 4,4′-biphenyldicarbaldehyde to yield crystalline COF-701 (BET 736 m²·g⁻¹) without intermediate isolation [1][2]. This one-pot strategy eliminates separate triazine procurement, purification, and handling steps, reducing solvent usage and operational complexity. Industrial users scaling COF synthesis should source TMT-compatible acetonitrile and evaluate whether in situ TMT generation or pre-formed TMT procurement offers superior overall process economics.

Synthesis of Octupolar Nonlinear Optical (NLO) Chromophores via Knoevenagel Condensation

TMT serves as the electron-accepting triazine core in D-π-A and octupolar molecules prepared through Knoevenagel condensation of its acidic methyl groups with donor-substituted aromatic aldehydes [1]. The quantitative conversion to 2,4,6-tristyryl-s-triazine derivatives provides a clean, high-yield entry to NLO-active materials. 2,4,6-Triphenyl-s-triazine, lacking reactive α-hydrogens, cannot be used for this condensation-based chromophore construction. Researchers in photonics and optoelectronics should procure TMT when the synthetic route involves aldehyde condensation to extend π-conjugation from the triazine core.

Photochemical Hydrogen Generation and Hydrogen Storage Material Research

TMT has been shown to evolve hydrogen gas under UV irradiation and has been investigated as a hydrogen storage material for fuel cell applications [1]. This photochemical behavior, stemming from the electron-deficient and acidic nature of the methyl-substituted triazine, is not shared by common triazine alternatives such as triphenyltriazine or cyanuric chloride. Research groups exploring photochemical H₂ production or triazine-based hydrogen storage should specifically procure TMT (CAS 823-94-9) rather than generic triazine derivatives, as the methyl substitution pattern is critical to the observed photochemistry.

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